1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride
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Overview
Description
1-(4-Methylphenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the pyrazole ring, along with an amine group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. These reactions require specific catalysts and conditions to ensure the selective attachment of the 4-methylphenyl group to the pyrazole ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt form. This is achieved by treating the amine with hydrochloric acid, resulting in the formation of this compound.
Chemical Reactions Analysis
1-(4-Methylphenyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, leading to the formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it valuable for drug discovery and development.
Medicine: The compound has shown potential as a therapeutic agent for various diseases. Its pharmacological properties are being explored for the treatment of conditions such as inflammation, cancer, and neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylphenyl)-1H-pyrazol-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-1H-pyrazol-3-amine Hydrochloride: This compound has a fluorine atom instead of a methyl group, which can significantly alter its chemical and biological properties.
1-(4-Chlorophenyl)-1H-pyrazol-3-amine Hydrochloride: The presence of a chlorine atom can affect the compound’s reactivity and interaction with biological targets.
1-(4-Methoxyphenyl)-1H-pyrazol-3-amine Hydrochloride: The methoxy group introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-(4-methylphenyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13;/h2-7H,1H3,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRLCPOYSZKHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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